molecular formula C5H2ClF3N2 B049514 4-Chloro-2-(trifluoromethyl)pyrimidine CAS No. 1514-96-1

4-Chloro-2-(trifluoromethyl)pyrimidine

Cat. No. B049514
Key on ui cas rn: 1514-96-1
M. Wt: 182.53 g/mol
InChI Key: OVEGSCLVOXWLIV-UHFFFAOYSA-N
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Patent
US08455475B2

Procedure details

N,N-Dimethylaniline (6.06 mmol. 2.3 eq.) was added dropwise to a stirring solution of 2-(trifluoromethyl)pyrimidin-4-ol (2.72 mmol, 1 eq.) in POCl3 (4 ml) and the reaction mixture was stirred at 110° C. for 2 h. The reaction mixture was concentrated and the brown liquid was diluted with cold water (50 ml) and rendered basic with saturated sodium carbonate solution (50 ml). The mixture was extracted with methylene chloride (3×100 ml) and the combined organic phases were washed with water (2×50 ml) and sat. NaCl solution (50 ml) and dried over sodium sulfate. After concentration on a rotary evaporator, a blue liquid remained, which was employed in the next step without purification.
Quantity
6.06 mmol
Type
reactant
Reaction Step One
Quantity
2.72 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C1C=CC=CC=1.[F:10][C:11]([F:20])([F:19])[C:12]1[N:17]=[C:16](O)[CH:15]=[CH:14][N:13]=1.O=P(Cl)(Cl)[Cl:23]>>[Cl:23][C:16]1[CH:15]=[CH:14][N:13]=[C:12]([C:11]([F:20])([F:19])[F:10])[N:17]=1

Inputs

Step One
Name
Quantity
6.06 mmol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
2.72 mmol
Type
reactant
Smiles
FC(C1=NC=CC(=N1)O)(F)F
Name
Quantity
4 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 110° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the brown liquid was diluted with cold water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride (3×100 ml)
WASH
Type
WASH
Details
the combined organic phases were washed with water (2×50 ml) and sat. NaCl solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
which was employed in the next step without purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NC(=NC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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